(5-Chloro-6-fluoropyridin-3-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

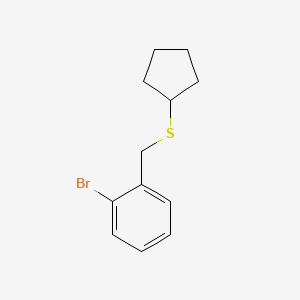

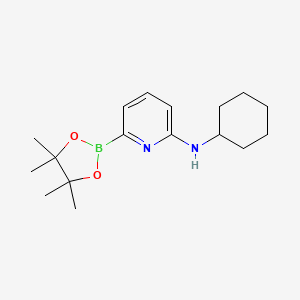

The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid that contains a pyridine ring with chlorine and fluorine substituents .

Synthesis Analysis

Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are commonly used as building blocks and synthetic intermediates . They are involved in various chemical reactions, including the Suzuki-Miyaura coupling reactions .Molecular Structure Analysis

The molecular formula of “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is C5H4BClFNO2 . The compound has a molecular weight of 175.35 g/mol . The InChIKey of the compound is YYFMQBOVWLWZQO-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, such as “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are involved in various chemical reactions. For example, they are used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .Physical And Chemical Properties Analysis

The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.0007644 g/mol . The topological polar surface area of the compound is 53.4 Ų .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Boronic acids, including (5-Chloro-6-fluoropyridin-3-YL)boronic acid, are used in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, contributing to the development of new pharmaceuticals and materials .

Catalysis

Boronic acids play a significant role in catalysis . They can enhance the speed of chemical reactions, making them more efficient and cost-effective. This is particularly important in industrial processes where large quantities of products are synthesized .

Medicinal Chemistry

In medicinal chemistry, boronic acids are used as precursors to biologically active molecules . For example, they can be used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity . This has potential applications in the treatment of diseases such as diabetes, Alzheimer’s, and cancer .

Polymer and Optoelectronics Materials

Boronic acids are used in the development of polymer and optoelectronics materials . These materials have a wide range of applications, from flexible electronics to solar cells .

Sensing Applications

Boronic acids are increasingly utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Biological Labelling and Protein Manipulation

Boronic acids, including (5-Chloro-6-fluoropyridin-3-YL)boronic acid, can interact with proteins, allowing for their manipulation and cell labelling . This is particularly useful in biological research and medical diagnostics .

Separation Technologies

Boronic acids are used in separation technologies . They can interact with diols, allowing for the separation of complex mixtures. This is particularly useful in the purification of pharmaceuticals and the separation of biomolecules .

Development of Therapeutics

The interaction of boronic acids with diols allows for their use in the development of therapeutics . They can be used to create controlled release systems for drugs, improving their efficacy and reducing side effects .

Safety and Hazards

Direcciones Futuras

Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, have shown promise in various areas of medicinal chemistry . They have been used to prepare biologically significant compounds, such as 3-arylcoumarins . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, is expected to continue and potentially lead to the development of new drugs in the future .

Mecanismo De Acción

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (5-Chloro-6-fluoropyridin-3-YL)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Pharmacokinetics

and is stable under recommended storage conditions .

Result of Action

The molecular and cellular effects of (5-Chloro-6-fluoropyridin-3-YL)boronic acid’s action are primarily the formation of new carbon-carbon bonds, leading to the synthesis of diverse pyridine libraries. This can result in the creation of a variety of biologically active molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Chloro-6-fluoropyridin-3-YL)boronic acid. For instance, it is known that the compound is stable under recommended storage conditions . . Therefore, it should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination.

Propiedades

IUPAC Name |

(5-chloro-6-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFMQBOVWLWZQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745353 |

Source

|

| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-6-fluoropyridin-3-YL)boronic acid | |

CAS RN |

1366482-32-7 |

Source

|

| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)